molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No. B1338778
CAS RN: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a stirred solution of 2-chlorothiazole-4-carboxylic acid ethyl ester (20.49 g, 0.107 mol) in THF (180 mL) at RT, a 1M solution of LiOH (aq) (160 mL, 0.160 mol) was added. The resulting solution was heated to 65° C. for 1 h. The solvent was evaporated in vacuo. The residue was treated with brine (100 mL) and acidified to pH 1 with 1M HCl (aq). The precipitate was filtered off, washed with H2O (2×50 mL) and Et2O (2×50 mL) and dried in a vacuum oven at 60° C. for 62 h to yield the title compound as a pale yellow solid. MS m/z: 164.1 (M+H). Calc'd. for C4H2ClNO2S-163.58.
Quantity
20.49 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([Cl:11])[S:9][CH:10]=1)=[O:5])C.[Li+].[OH-]>C1COCC1>[Cl:11][C:8]1[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.49 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
160 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with brine (100 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with H2O (2×50 mL) and Et2O (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C. for 62 h
Duration
62 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.